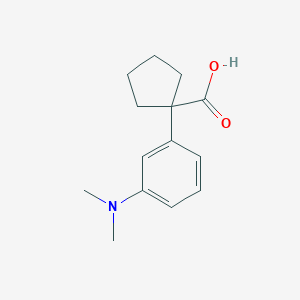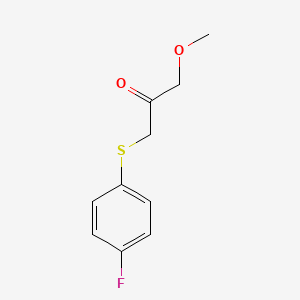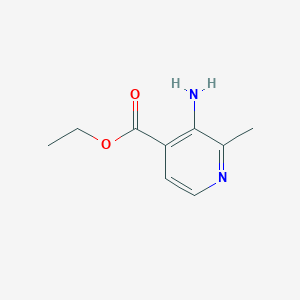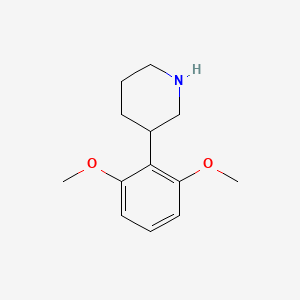![molecular formula C11H8F4O2 B13523491 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with fluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-fluoro-5-(trifluoromethyl)styrene, followed by carboxylation. The cyclopropanation can be achieved using reagents like diazomethane or dihalocarbenes under controlled conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like chemical resistance and low surface energy.
Mécanisme D'action
The mechanism by which 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- [2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Comparison: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of a cyclopropane ring, which imparts rigidity and distinct steric properties compared to its analogs. The carboxylic acid group also provides a versatile functional handle for further derivatization, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H8F4O2 |
|---|---|
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
1-[2-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-2-1-6(11(13,14)15)5-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Clé InChI |
YEGIOEFRCAPCAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


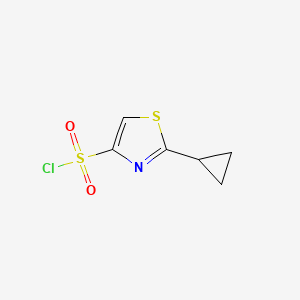




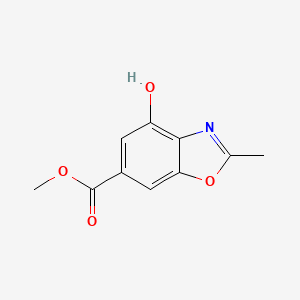
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-1H-pyrazol-1-yl]aceticacid](/img/structure/B13523468.png)
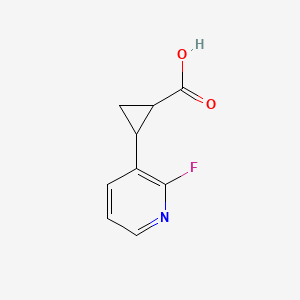
![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
